molecular formula C30H32N4O3 B10849136 H-Dmt-Tic-NH-CH2-Indl

H-Dmt-Tic-NH-CH2-Indl

Cat. No.: B10849136
M. Wt: 496.6 g/mol
InChI Key: WOVWFYGUXKNNEL-XCZPVHLTSA-N
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Description

H-Dmt-Tic-NH-CH2-Indl is a synthetic compound belonging to the class of delta-opioid receptor agonists. It is derived from the Dmt-Tic pharmacophore and is characterized by the presence of an indole group at its C-terminus. This compound has shown significant pharmacological properties, including anxiolytic and antidepressant-like activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Dmt-Tic-NH-CH2-Indl involves the solid-phase peptide synthesis (SPPS) method. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The key steps include:

    Coupling of Dmt and Tic: The coupling of Dmt (2’,6’-dimethyltyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is achieved using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

    Introduction of Indole Group: The indole group is introduced at the C-terminus through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-NH-CH2-Indl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds .

Scientific Research Applications

H-Dmt-Tic-NH-CH2-Indl has several scientific research applications:

Mechanism of Action

H-Dmt-Tic-NH-CH2-Indl exerts its effects by binding to delta-opioid receptors. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The primary molecular targets include G-proteins, which modulate the activity of adenylate cyclase, calcium channels, and potassium channels. The activation of these pathways results in the inhibition of neurotransmitter release and modulation of pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Dmt-Tic-NH-CH2-Indl is unique due to its specific indole substitution, which enhances its selectivity and potency as a delta-opioid receptor agonist. This structural modification contributes to its distinct pharmacological profile and therapeutic potential .

Properties

Molecular Formula

C30H32N4O3

Molecular Weight

496.6 g/mol

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-indol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C30H32N4O3/c1-18-11-24(35)12-19(2)25(18)15-26(31)30(37)34-17-22-9-4-3-7-20(22)14-28(34)29(36)32-16-23-13-21-8-5-6-10-27(21)33-23/h3-13,26,28,33,35H,14-17,31H2,1-2H3,(H,32,36)/t26-,28-/m0/s1

InChI Key

WOVWFYGUXKNNEL-XCZPVHLTSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=CC5=CC=CC=C5N4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=CC5=CC=CC=C5N4)N)C)O

Origin of Product

United States

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